molecular formula C10H14N4O2S B6537824 N-{6-[(carbamoylmethyl)sulfanyl]pyridazin-3-yl}-2-methylpropanamide CAS No. 1021255-43-5

N-{6-[(carbamoylmethyl)sulfanyl]pyridazin-3-yl}-2-methylpropanamide

Cat. No. B6537824
CAS RN: 1021255-43-5
M. Wt: 254.31 g/mol
InChI Key: CMNWSJFPMMGMEI-UHFFFAOYSA-N
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Description

“N-{6-[(carbamoylmethyl)sulfanyl]pyridazin-3-yl}-2-methylpropanamide” is a complex organic compound. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a propanamide group, which is derived from propanoic acid . The compound also has a carbamoylmethylsulfanyl group, which includes a sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It likely has a planar structure due to the presence of the pyridazine ring . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions occur. Compounds with similar structures often undergo reactions such as hydrolysis, substitution, and addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polarities of its functional groups, and its melting and boiling points would be determined by the strengths of the intermolecular forces .

Scientific Research Applications

Anticancer Activity

N-{6-[(carbamoylmethyl)sulfanyl]pyridazin-3-yl}-2-methylpropanamide: and its derivatives have been investigated for their cytotoxicity against human cancer cell lines. Specifically, a series of novel compounds bearing imidazo[2,1-b]thiazole scaffolds were designed and synthesized based on the optimization of a virtual screening hit compound. Among these, 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide showed promising inhibition against MDA-MB-231 breast cancer cells (IC50 = 1.4 μM) compared to the reference drug sorafenib (IC50 = 5.2 μM). It also exhibited selectivity against MDA-MB-231 over HepG2 cells .

Anti-Tubercular Activity

In another study, novel substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . These compounds represent a potential avenue for developing new anti-tuberculosis agents .

Catalyst-Free Synthesis

The compound’s structure also allows for catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates using easily accessible N-hetaryl ureas and alcohols. This environmentally friendly technique provides good-to-high yields and can be applied to a wide range of derivatives .

Other Pharmacological Activities

While the focus has been on anticancer and anti-tubercular properties, it’s worth noting that imidazo[2,1-b]thiazole derivatives exhibit a broad spectrum of pharmacological activities, including antifungal, antibacterial, anti-inflammatory, and antihypertensive effects. Additionally, they have been explored as cystic fibrosis transmembrane conductance regulator (CFTR)-selective potentiators .

Future Directions

Future research on this compound could involve studying its synthesis, structure, reactivity, and potential applications. It could also involve investigating its biological activity and potential uses in medicine .

properties

IUPAC Name

N-[6-(2-amino-2-oxoethyl)sulfanylpyridazin-3-yl]-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2S/c1-6(2)10(16)12-8-3-4-9(14-13-8)17-5-7(11)15/h3-4,6H,5H2,1-2H3,(H2,11,15)(H,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNWSJFPMMGMEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NN=C(C=C1)SCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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